molecular formula C6H6BrNO2S B2733497 Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate CAS No. 1824118-43-5

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B2733497
CAS No.: 1824118-43-5
M. Wt: 236.08
InChI Key: IFGZIRNIQWIWKO-UHFFFAOYSA-N
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Description

Bromomethyl compounds are often used in organic synthesis. For example, Bromomethyl methyl ether is used as a reagent for protection of OH groups as their methoxymethyl (MOM) ethers . It’s also used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Bromomethyl compounds are often involved in substitution reactions. For example, the bromine atom in bromomethyl groups can be replaced by other nucleophiles in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, Bromomethyl methyl ether is a liquid at room temperature, has a boiling point of 88 °C, and a specific gravity of 1.58 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate serves as a precursor in the synthesis and functionalization of various heterocyclic compounds. For instance, its reaction with N-bromosuccinimide leads to the formation of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These intermediates undergo further reactions with S,O,N-nucleophiles for the selective synthesis of 5-methyl-functionalized derivatives, showcasing the compound's utility in creating diverse chemical structures (Litvinchuk et al., 2018). Additionally, its use in the microwave-assisted synthesis of new imidazo[2,1-b]thiazole derivatives highlights its role in facilitating green chemistry approaches for producing compounds with potential antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).

Development of Druglike Molecules

This compound is instrumental in the creation of druglike molecules, particularly in the domain of anticancer research. The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been reported to yield potent anticancer agents. This underscores the compound's significance in generating pharmacophores with potential therapeutic applications (Gomha et al., 2017).

Antiviral Compound Synthesis

The compound also plays a crucial role in the design and synthesis of thiazoles targeting flavivirus envelope proteins. Research into third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which demonstrated potent antiviral activity, has led to the development of derivatives with improved therapeutic indices and metabolic stabilities. This exploration is pivotal for advancing antiviral therapeutics (Mayhoub et al., 2011).

Novel Heterocyclic System Synthesis

Furthermore, the regioselective reactions of similar bromomethyl compounds with 1-methyl-1H-imidazol-2-thiol have enabled the efficient synthesis of novel heterocyclic systems. These reactions are accompanied by rearrangements, leading to the formation of biologically active heterocyclic systems, illustrating the compound's utility in innovative synthetic strategies (Amosova et al., 2018).

Safety and Hazards

Safety data sheets provide information on the hazards of a compound and how to handle it safely. For instance, Methyl 4-(bromomethyl)benzoate is considered hazardous and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGZIRNIQWIWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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